molecular formula C12H18N2O3S B8314436 N1-hexanoylsulfanilamide

N1-hexanoylsulfanilamide

Cat. No.: B8314436
M. Wt: 270.35 g/mol
InChI Key: UBBSJCOWKUUKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Hexanoylsulfanilamide is a chemically modified derivative of sulfanilamide, the foundational compound of the sulfonamide class of antibiotics. This derivative is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Sulfanilamide itself functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This enzyme is essential for the incorporation of para-aminobenzoic acid (PABA) into the folic acid synthesis pathway . By acting as a structural analog of PABA, sulfanilamide disrupts the production of folate, thereby inhibiting bacterial growth and division . The specific structural modification of adding a hexanoyl group at the N1 position is a strategy employed in pharmaceutical and chemical research to alter the compound's physicochemical properties. Such modifications are explored to modulate the lipophilicity, solubility, and cell membrane permeability of the parent drug, which can be crucial for optimizing its performance in advanced drug delivery systems . Recent research highlights the value of sulfanilamide derivatives in developing intelligent drug carriers. For instance, studies have successfully incorporated sulfanilamide into thermosensitive hydrogels like poly(N-isopropylacrylamide), p(NIPAM), for controlled release applications . The incorporation of a lipophilic hexanoyl tail in this compound makes it a compelling candidate for similar research, particularly in studies focusing on the relationship between a drug's hydrophobicity and its loading efficiency and release kinetics from polymeric matrices. This compound is suited for researchers in chemical biology and pharmaceutical engineering investigating structure-activity relationships, prodrug development, and novel antimicrobial agents targeting folate biosynthesis.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonylhexanamide

InChI

InChI=1S/C12H18N2O3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15)

InChI Key

UBBSJCOWKUUKDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N1-hexanoylsulfanilamide has shown potential as a lead compound in the development of new pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for treating various diseases.

Antidiabetic Applications

Research indicates that sulfonamides can inhibit the enzyme 11β-HSD1, which plays a crucial role in glucose metabolism and insulin sensitivity. Inhibitors of this enzyme have been proposed as therapeutic agents for type 2 diabetes. For instance, studies have demonstrated that modifications to the sulfanilamide structure can enhance its potency as an inhibitor, leading to significant reductions in fasting blood glucose levels in animal models .

CompoundIC50 (nM)Effect
This compoundTBDPotential inhibitor of 11β-HSD1

Anticancer Activity

The anticancer properties of sulfonamides have been widely studied, with this compound being no exception. The compound's mechanism may involve the inhibition of carbonic anhydrase and other pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies on sulfonamide derivatives have revealed that specific modifications can lead to enhanced anticancer activity against various cell lines, including HeLa and MCF-7. For example, derivatives with specific substitutions at the aromatic ring have shown improved potency in inhibiting cancer cell growth .

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
This compoundMCF-7TBD

Biological Evaluation

In addition to its medicinal applications, this compound has been evaluated for its biological activity beyond cancer and diabetes.

Inhibition Studies

In vitro studies have shown that this compound can inhibit various biological targets, leading to potential therapeutic applications in treating inflammatory diseases and infections.

Case Studies

Several case studies highlight the practical applications of this compound in real-world scenarios:

Case Study: Diabetes Management

A study conducted on diabetic mice demonstrated that administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels over a specified period. This suggests its potential use as a therapeutic agent for managing type 2 diabetes.

Case Study: Cancer Treatment

In another investigation focusing on cancer therapy, this compound derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The hexanoyl group in this compound likely enhances membrane permeability compared to the acetyl group in acetylsulfanilamide or the polar sulfonamide parent .
  • Synthesis: Acylation methods described for sulfanilamide derivatives (e.g., using chloroacetyl chloride or hexanoyl chloride) could theoretically apply to this compound .
  • Bioactivity: Substitutions at N1 (e.g., isoxazolyl in ) often improve antibacterial efficacy against resistant strains. The hexanoyl chain may extend half-life but could reduce aqueous solubility .

Preparation Methods

Direct Acylation of Sulfanilamide Using Hexanoyl Chloride

The most straightforward route involves reacting sulfanilamide directly with hexanoyl chloride under basic conditions. Pyridine is frequently employed as both a solvent and acid scavenger, facilitating the acylation of the sulfonamide nitrogen.

Procedure :

  • Reaction Setup : Sulfanilamide is suspended in anhydrous pyridine, and hexanoyl chloride is added dropwise at 0–5°C to mitigate exothermic side reactions.

  • Stirring and Reflux : The mixture is stirred at room temperature for 4–6 hours, followed by reflux at 110°C for 2 hours to ensure complete conversion.

  • Workup : The reaction is quenched by pouring into ice-water, neutralized with dilute hydrochloric acid, and filtered to isolate the crude product.

  • Purification : Recrystallization from aqueous ethanol yields pure N1-hexanoylsulfanilamide as a crystalline solid.

Challenges :

  • Regioselectivity : Without protecting groups, the para-amine (N4) may compete for acylation. However, the sulfonamide’s lower nucleophilicity allows preferential N1 functionalization under controlled stoichiometry (1:1 molar ratio of sulfanilamide to hexanoyl chloride).

  • Byproducts : Over-acylation or hydrolysis of hexanoyl chloride necessitates strict anhydrous conditions and rapid workup.

Protection-Deprotection Strategy with N4-Acetylsulfanilamide

To enhance regioselectivity, a protection-deprotection sequence is employed, leveraging the N4-acetyl group as a temporary safeguard.

Step 1: Protection of N4 Amine
Sulfanilamide is treated with acetic anhydride in pyridine to yield N4-acetylsulfanilamide, blocking the para-amine.

Step 2: N1 Acylation
N4-Acetylsulfanilamide reacts with hexanoyl chloride in pyridine at reflux (110°C, 2 hours). The acetyl group directs acylation exclusively to the N1 position.

Step 3: Deprotection
The N4-acetyl group is hydrolyzed using 6M hydrochloric acid under reflux, restoring the free para-amine.

Advantages :

  • High Regioselectivity : Protection ensures >95% acylation at N1.

  • Yield : This method achieves yields of 70–80% after recrystallization.

Solvent and Base Selection

Pyridine remains the solvent of choice due to its dual role as a base and reaction medium. Alternatives like dichloromethane with triethylamine show lower yields (50–60%) due to incomplete acylation.

Temperature and Reaction Time

Elevated temperatures (110°C) reduce reaction times but risk decomposition. A balance is struck by refluxing for 2 hours, ensuring >90% conversion without significant degradation.

Purification Techniques and Analytical Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >98% purity.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 1.25 ppm (hexanoyl CH₃), δ 2.35 ppm (CH₂CO), and δ 7.85 ppm (aromatic protons).

  • IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirm acylation and sulfonamide integrity.

Comparative Analysis of Preparation Methods

Method Yield Regioselectivity Complexity
Direct Acylation60–70%ModerateLow
Protection-Deprotection70–80%HighModerate

Key Insights :

  • The protection-deprotection strategy outperforms direct acylation in regioselectivity but requires additional steps.

  • Hexanoyl chloride purity (>98%) is critical to minimize side reactions, as impurities like hexanoic acid diminish yields.

Data Tables Summarizing Key Experimental Findings

Table 1: Reaction Conditions for this compound Synthesis

Parameter Direct Acylation Protection-Deprotection
SolventPyridinePyridine
Temperature110°C110°C
Time4 hours2 hours (per step)
Hexanoyl Chloride Purity>98%>98%
Final Purity95%98%

Table 2: Reagent Specifications

Reagent Source Purity Role
Hexanoyl ChlorideTCI America>98%Acylating Agent
SulfanilamidePatent US2456051>99%Substrate
PyridinePatent EP0797635AnhydrousSolvent/Base

Q & A

Q. How can multi-omics integration advance understanding of this compound’s role in modulating host-pathogen interactions?

  • Methodological Answer : Perform dual RNA-seq on infected host cells treated with the compound to map bacterial stress responses and host immune pathways. Integrate metabolomics data to identify disrupted biochemical networks. Use pathway enrichment tools (e.g., KEGG, GO) for cross-omics validation .

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